4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione
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Overview
Description
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring substituted with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,4,6-trimethylphenylamine with an appropriate oxazolidine-2,5-dione precursor. One common method involves the use of a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization . This method provides a convenient and efficient route to the target compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-dione: A closely related compound with similar structural features but lacking the 2,4,6-trimethylphenyl group.
Imidazolidine-2,4-dione: Another related compound with an imidazolidine ring instead of an oxazolidine ring.
Oxazolidinones: Compounds derived from the oxidation of oxazolidines, with a wide range of applications in medicinal chemistry
Uniqueness
4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing new molecules with specific properties and functions.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-6-4-7(2)9(8(3)5-6)10-11(14)16-12(15)13-10/h4-5,10H,1-3H3,(H,13,15) |
InChI Key |
IJYNKASDANZXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C(=O)OC(=O)N2)C |
Origin of Product |
United States |
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